

# Thiane-4-thiol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Thiane-4-thiol*

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**Thiane-4-thiol**, a sulfur-containing heterocyclic compound, holds potential for applications in medicinal chemistry and materials science due to the versatile reactivity of its thiol group. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **Thiane-4-thiol**, with a focus on experimental data and protocols to support further research and development.

## Chemical and Physical Properties

**Thiane-4-thiol**, with the CAS number 787536-05-4, is a derivative of thiane, a six-membered saturated heterocycle containing a sulfur atom. The introduction of a thiol group at the 4-position imparts characteristic properties that are of interest in various chemical transformations. While comprehensive experimental data for **Thiane-4-thiol** is not widely published, its properties can be inferred from data on its parent compound, thiane, and the general characteristics of thiols.

Table 1: Physical and Chemical Properties of **Thiane-4-thiol** and Related Compounds

Property	Thiane-4-thiol	Thiane
CAS Number	787536-05-4	1613-51-0
Molecular Formula	C <sub>5</sub> H <sub>10</sub> S <sub>2</sub>	C <sub>5</sub> H <sub>10</sub> S
Molecular Weight	134.26 g/mol	102.20 g/mol
Boiling Point	Not available	142 °C
Melting Point	Not available	Not available
pKa	Not available (expected to be around 10-11)	Not applicable

## Synthesis of Thiane-4-thiol

A plausible and efficient synthetic route to **Thiane-4-thiol** commences with the commercially available precursor, tetrahydro-4H-thiopyran-4-one. The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by conversion to the thiol.

## Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)

A robust method for the gram-scale synthesis of tetrahydro-4H-thiopyran-4-one has been reported, starting from 1,5-dichloropentan-3-one.

### Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

- Materials: 1,5-dichloropentan-3-one, sodium sulfide nonahydrate, ethanol, water, diethyl ether.
- Procedure:
  - A solution of sodium sulfide nonahydrate (1.1 equivalents) in water is prepared.
  - 1,5-dichloropentan-3-one (1 equivalent) is dissolved in ethanol.
  - The sodium sulfide solution is added dropwise to the ethanolic solution of the dichloro-ketone at room temperature with vigorous stirring.

- The reaction mixture is stirred for 12-24 hours, during which the product precipitates.
- The precipitate is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.
- The crude product can be purified by recrystallization or sublimation to yield pure tetrahydro-4H-thiopyran-4-one.



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**Figure 1:** Synthesis of the precursor, tetrahydro-4H-thiopyran-4-one.

## Conversion of Tetrahydro-4H-thiopyran-4-one to Thiane-4-thiol

The conversion of the ketone to the thiol can be achieved through a two-step process: reduction to the alcohol followed by substitution to introduce the thiol group.

### Experimental Protocol: Synthesis of **Thiane-4-thiol**

- Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol
  - Tetrahydro-4H-thiopyran-4-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.
  - A reducing agent, for example, sodium borohydride ( $\text{NaBH}_4$ ) (1.1 equivalents), is added portion-wise at 0 °C.
  - The reaction is stirred at room temperature until completion (monitored by TLC).
  - The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
  - The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.

- Step 2: Conversion to **Thiane-4-thiol**

- The resulting alcohol is converted to a good leaving group, for instance, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
- The resulting tosylate or mesylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield **Thiane-4-thiol**.



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**Figure 2:** Two-step synthesis of **Thiane-4-thiol** from its ketone precursor.

## Spectral Characterization

While specific spectra for **Thiane-4-thiol** are not readily available in public databases, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectral Data for **Thiane-4-thiol**

Spectroscopy	Predicted Wavenumber/Chemical Shift	Assignment
$^1\text{H}$ NMR	$\delta$ 2.5 - 3.0 ppm (m)	Protons adjacent to the ring sulfur atom (-CH <sub>2</sub> -S-)
$\delta$ 1.8 - 2.2 ppm (m)	Protons on the carbon bearing the thiol group (-CH-SH)	
$\delta$ 1.5 - 1.9 ppm (m)	Remaining ring protons (-CH <sub>2</sub> -)	
$\delta$ 1.3 - 1.6 ppm (t or d)	Thiol proton (-SH)	
$^{13}\text{C}$ NMR	$\delta$ 30 - 40 ppm	Carbons adjacent to the ring sulfur atom (-CH <sub>2</sub> -S-)
$\delta$ 40 - 50 ppm	Carbon bearing the thiol group (-CH-SH)	
$\delta$ 25 - 35 ppm	Remaining ring carbons (-CH <sub>2</sub> -)	
IR Spectroscopy	2550 - 2600 cm <sup>-1</sup> (weak)	S-H stretch
2850 - 2960 cm <sup>-1</sup> (strong)	C-H stretch (aliphatic)	
600 - 800 cm <sup>-1</sup>	C-S stretch	
Mass Spectrometry	$m/z$ = 134	Molecular ion [M] <sup>+</sup>
$m/z$ = 101	[M - SH] <sup>+</sup>	
$m/z$ = 74	Fragmentation of the thiane ring	

## Chemical Reactivity

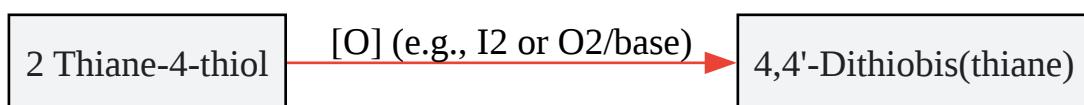
The chemical reactivity of **Thiane-4-thiol** is primarily dictated by the thiol functional group, which can participate in a variety of reactions, including oxidation, alkylation, and addition to electrophiles.

## Oxidation to Disulfide

Thiols are readily oxidized to disulfides. This reaction can be achieved using mild oxidizing agents such as iodine or even atmospheric oxygen, particularly in the presence of a base.<sup>[1]</sup> The formation of a disulfide bond is a key reaction in various biological processes and can be utilized for the synthesis of dimeric structures.

#### Experimental Protocol: Oxidation of **Thiane-4-thiol**

- Materials: **Thiane-4-thiol**, iodine, methanol, sodium hydroxide.
- Procedure:
  - Dissolve **Thiane-4-thiol** in methanol.
  - Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
  - Alternatively, dissolve **Thiane-4-thiol** in an aqueous or alcoholic solution containing a base (e.g., NaOH) and expose it to air or bubble oxygen through the solution.
  - The disulfide product can be isolated by extraction and purified by chromatography.



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**Figure 3:** Oxidation of **Thiane-4-thiol** to its corresponding disulfide.

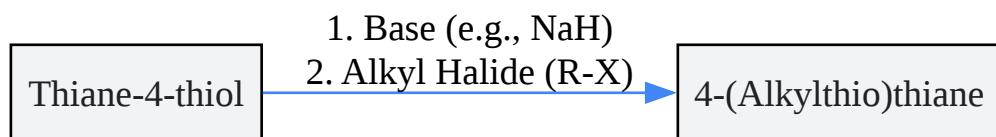
## S-Alkylation

The thiol group is nucleophilic and can be readily alkylated by reacting with alkyl halides or other electrophiles in the presence of a base.<sup>[2]</sup> This reaction is a versatile method for introducing a wide range of substituents onto the sulfur atom, allowing for the synthesis of diverse thioether derivatives.

#### Experimental Protocol: S-Alkylation of **Thiane-4-thiol**

- Materials: **Thiane-4-thiol**, an alkyl halide (e.g., methyl iodide), a base (e.g., sodium hydride or potassium carbonate), and a suitable solvent (e.g., THF or DMF).

- Procedure:
  - Dissolve **Thiane-4-thiol** in the chosen solvent.
  - Add the base to deprotonate the thiol and form the more nucleophilic thiolate.
  - Add the alkyl halide to the reaction mixture.
  - Stir the reaction at an appropriate temperature until completion (monitored by TLC).
  - Quench the reaction with water and extract the product with an organic solvent.
  - Purify the resulting thioether by column chromatography.



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**Figure 4:** S-Alkylation of **Thiane-4-thiol** to form a thioether.

## Biological Significance and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of **Thiane-4-thiol** in biological signaling pathways. However, the thiol group is a critical functional moiety in many biological molecules, such as the amino acid cysteine and the antioxidant glutathione. Thiols are known to play crucial roles in redox signaling and antioxidant defense mechanisms.<sup>[3][4]</sup> The reactivity of the thiol group in **Thiane-4-thiol** suggests that it could potentially interact with biological systems, for example, by participating in thiol-disulfide exchange reactions with proteins or by acting as a scavenger of reactive oxygen species. Further research is required to explore the potential biological activities of **Thiane-4-thiol** and its derivatives.

## Safety Information

Detailed toxicological data for **Thiane-4-thiol** is not available. However, as with most thiols, it is expected to have a strong, unpleasant odor. It is advisable to handle this compound in a well-

ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiols can cause skin and eye irritation.<sup>[5]</sup> In case of contact, rinse the affected area with plenty of water.

## Conclusion

**Thiane-4-thiol** is a versatile chemical building block with potential applications in various fields. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its expected reactivity based on the chemistry of the thiol functional group. The provided experimental protocols offer a starting point for the synthesis and further derivatization of this compound. While specific experimental data for **Thiane-4-thiol** is limited, this guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this intriguing sulfur-containing heterocycle. Further investigation into its physical, spectral, and biological properties is warranted to fully elucidate its potential.

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